molecular formula C16H16N4O2S B15217978 9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester CAS No. 646509-74-2

9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester

Cat. No.: B15217978
CAS No.: 646509-74-2
M. Wt: 328.4 g/mol
InChI Key: OKLQDMDCFZQYBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a m-tolylthio group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate typically involves the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.

    Introduction of the m-Tolylthio Group: The m-tolylthio group is introduced via a nucleophilic substitution reaction using m-tolylthiol and a suitable leaving group on the purine ring.

    Esterification: The final step involves the esterification of the purine derivative with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the m-tolylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(m-tolylthio)acetate
  • N,S-acetal analogs derived from juglone

Uniqueness

Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate is unique due to its specific substitution pattern on the purine ring and the presence of the ethyl acetate moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

646509-74-2

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 2-[6-(3-methylphenyl)sulfanylpurin-9-yl]acetate

InChI

InChI=1S/C16H16N4O2S/c1-3-22-13(21)8-20-10-19-14-15(20)17-9-18-16(14)23-12-6-4-5-11(2)7-12/h4-7,9-10H,3,8H2,1-2H3

InChI Key

OKLQDMDCFZQYBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=CC(=C3)C

Origin of Product

United States

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